molecular formula C34H29NO6S B15284583 Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B15284583
M. Wt: 579.7 g/mol
InChI Key: NHOFRXMKBNOEKS-YXCWTCKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a benzoylamino group, and a naphthylmethoxy group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the benzoylamino group, and the attachment of the naphthylmethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific positions on the thiophene ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C34H29NO6S

Molecular Weight

579.7 g/mol

IUPAC Name

ethyl (5Z)-2-benzoylimino-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C34H29NO6S/c1-3-39-28-19-22(17-18-27(28)41-21-25-15-10-14-23-11-8-9-16-26(23)25)20-29-31(36)30(34(38)40-4-2)33(42-29)35-32(37)24-12-6-5-7-13-24/h5-20,36H,3-4,21H2,1-2H3/b29-20-,35-33?

InChI Key

NHOFRXMKBNOEKS-YXCWTCKWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)OCC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.